Cas no 14319-11-0 (dibromobis(tri(p-tolyl)phosphine)nickel(II))

dibromobis(tri(p-tolyl)phosphine)nickel(II) 化学的及び物理的性質
名前と識別子
-
- dibromobis(tri(p-tolyl)phosphine)nickel(II)
-
- インチ: 1S/2C21H21P.2BrH.Ni/c2*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;
- InChIKey: IOTMCXUZBZIWOQ-UHFFFAOYSA-N
- ほほえんだ: P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)[Ni+2]([Br-])([Br-])P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
dibromobis(tri(p-tolyl)phosphine)nickel(II) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525637-100mg |
Bis[tri(p-tolyl)phosphine] nickel dibromide; . |
14319-11-0 | 100mg |
€110.00 | 2025-02-20 | ||
abcr | AB525637-250mg |
Bis[tri(p-tolyl)phosphine] nickel dibromide; . |
14319-11-0 | 250mg |
€158.00 | 2025-02-20 | ||
abcr | AB525637-100 mg |
Bis[tri(p-tolyl)phosphine] nickel dibromide; . |
14319-11-0 | 100mg |
€110.00 | 2023-06-14 | ||
abcr | AB525637-250 mg |
Bis[tri(p-tolyl)phosphine] nickel dibromide; . |
14319-11-0 | 250mg |
€158.00 | 2023-06-14 |
dibromobis(tri(p-tolyl)phosphine)nickel(II) 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
dibromobis(tri(p-tolyl)phosphine)nickel(II)に関する追加情報
Recent Advances in the Application of Dibromobis(tri(p-tolyl)phosphine)nickel(II) (CAS 14319-11-0) in Chemical Biology and Pharmaceutical Research
Dibromobis(tri(p-tolyl)phosphine)nickel(II) (CAS 14319-11-0) has emerged as a significant compound in recent chemical biology and pharmaceutical research due to its unique catalytic properties and structural characteristics. This organometallic complex, featuring a nickel(II) center coordinated with two bromide ligands and two tri(p-tolyl)phosphine groups, has demonstrated remarkable versatility in various synthetic applications. Recent studies have particularly focused on its role as a catalyst in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules with potential pharmaceutical applications.
A 2023 study published in the Journal of Organometallic Chemistry investigated the catalytic efficiency of dibromobis(tri(p-tolyl)phosphine)nickel(II) in Suzuki-Miyaura cross-coupling reactions. The research demonstrated that this complex exhibits superior activity compared to traditional palladium-based catalysts for certain substrate classes, particularly in the synthesis of biaryl compounds with electron-withdrawing substituents. The study reported yields exceeding 85% for several challenging coupling reactions, suggesting potential advantages in pharmaceutical synthesis where such structures are common.
In the field of medicinal chemistry, researchers have explored the application of this nickel complex in the synthesis of novel heterocyclic compounds. A recent publication in ACS Medicinal Chemistry Letters (2024) described its use in constructing pyrazole and imidazole derivatives, which are important scaffolds in drug discovery. The study highlighted the complex's ability to facilitate reactions under milder conditions than conventional methods, potentially reducing energy consumption and improving selectivity in pharmaceutical manufacturing processes.
Structural studies using X-ray crystallography have provided new insights into the molecular geometry of dibromobis(tri(p-tolyl)phosphine)nickel(II). Research published in Inorganic Chemistry (2023) revealed that the steric bulk of the tri(p-tolyl)phosphine ligands creates a distorted tetrahedral coordination environment around the nickel center, which appears to be crucial for its catalytic activity. These structural findings are informing the design of modified analogs with enhanced performance characteristics.
Recent advances in green chemistry have also benefited from applications of this nickel complex. A 2024 study in Green Chemistry demonstrated its effectiveness in aqueous-phase cross-coupling reactions, achieving good yields while minimizing organic solvent use. This development is particularly significant for pharmaceutical applications where reducing environmental impact is increasingly important.
Ongoing research is exploring the potential of dibromobis(tri(p-tolyl)phosphine)nickel(II) in biocatalysis and enzyme mimicry. Preliminary results presented at the 2024 International Conference on Bioinorganic Chemistry suggest that nickel complexes with similar coordination environments may mimic certain metalloenzyme active sites, opening possibilities for developing new catalytic systems for pharmaceutical synthesis.
In conclusion, dibromobis(tri(p-tolyl)phosphine)nickel(II) (CAS 14319-11-0) continues to demonstrate significant potential across multiple areas of chemical biology and pharmaceutical research. Its unique catalytic properties, structural characteristics, and versatility in various synthetic applications make it a valuable tool for modern drug discovery and development. Future research directions likely include further optimization of its catalytic performance, exploration of new reaction types, and potential applications in targeted drug delivery systems.
14319-11-0 (dibromobis(tri(p-tolyl)phosphine)nickel(II)) 関連製品
- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)
- 1882420-01-0(1-(2-Methoxypyridin-3-yl)-2-methylpropan-2-amine)
- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 1443347-86-1(Benzoyl chloride, 2-butoxy-5-methyl-)
- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)
- 5804-85-3(Aluminum, (cyano-kC)diethyl-)
- 2228222-46-4(tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate)
- 1344108-47-9(2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide)
- 233586-52-2(2-methyl-5-(pyrrolidin-1-yl)pentan-2-ol)
- 1858215-47-0(5-bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol)



